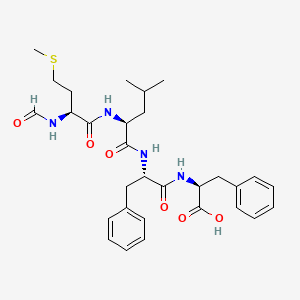

FOR-MET-LEU-PHE-PHE-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJENNOWAVBNNNE-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001076 |

Source

|

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80180-63-8 |

Source

|

| Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Function of FOR-MET-LEU-PHE-PHE-OH

Abstract

This technical guide provides a comprehensive overview of the synthetic pentapeptide N-formyl-Methionyl-Leucyl-Phenylalanyl-Phenylalanine (FOR-MET-LEU-PHE-PHE-OH). We delve into its fundamental chemical structure, physicochemical properties, and established protocols for its synthesis and characterization. Furthermore, this guide explores the peptide's significant biological role as a potent chemoattractant and agonist for formyl peptide receptors (FPRs), detailing its mechanism of action and providing quantitative data on its biological activity. This document is intended for researchers, scientists, and drug development professionals working in immunology, cell biology, and medicinal chemistry.

Introduction: The Significance of N-Formylated Peptides

N-formylated peptides are crucial signaling molecules in the innate immune system. Originating from bacteria and damaged mitochondria, they act as potent chemoattractants, guiding phagocytic leukocytes to sites of infection and inflammation[1]. The prototypical N-formylated peptide is N-formyl-Methionyl-Leucyl-Phenylalanine (fMLF or fMLP), which has been extensively studied for its ability to activate neutrophils and other immune cells[2][3]. The pentapeptide, FOR-MET-LEU-PHE-PHE-OH, is a subject of interest due to its structural similarity to fMLF and its potential to modulate immune responses. Understanding its structure and function is paramount for harnessing its therapeutic and research potential.

Molecular Structure and Physicochemical Properties

The primary structure of FOR-MET-LEU-PHE-PHE-OH consists of five amino acid residues: Methionine, Leucine, and two Phenylalanine residues, with a formyl group attached to the N-terminal methionine and a free carboxyl group at the C-terminus.

Systematic Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[4]

Synonyms: fMLFF, fMLPP, N-formyl-Met-Leu-Phe-Phe-OH[4]

Structural Elucidation

The linear sequence of the peptide is FOR-Met-Leu-Phe-Phe-OH. The peptide backbone consists of a repeating sequence of N-Cα-C units, with the side chains of each amino acid residue determining its specific chemical properties. The peptide bonds connecting the amino acids are planar and rigid due to resonance, which limits the conformational freedom of the backbone[5].

The overall conformation of the peptide in solution is dynamic and can be influenced by its environment. Studies on the closely related fMLF peptide using solid-state NMR and molecular dynamics simulations have suggested a flexible structure that can adopt various conformations, including bent or helical forms, which may be crucial for its interaction with its receptor[1][6][7].

Physicochemical Data

A summary of the key physicochemical properties of FOR-MET-LEU-PHE-PHE-OH is presented in Table 1.

| Property | Value | Source/Method |

| Molecular Formula | C₃₀H₄₀N₄O₆S | PubChem[4] |

| Molecular Weight | 584.73 g/mol | Calculated from Formula |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Predicted |

| Solubility | Sparingly soluble in aqueous solutions; Soluble in organic solvents (e.g., DMSO, DMF) | General Peptide Solubility Guidelines[8][9][10][11] |

Note on pI and Solubility: The isoelectric point is predicted based on the pKa values of the terminal groups and the side chains of the amino acids[12][13][14][15][16]. As the peptide does not contain any acidic or basic side chains, its pI is expected to be in the slightly acidic to neutral range. Due to the presence of several hydrophobic residues (Leucine and Phenylalanine), the peptide's solubility in water is limited. For experimental use, it is recommended to first dissolve the peptide in a minimal amount of a polar aprotic solvent like DMSO, followed by dilution in an aqueous buffer[8][9][11].

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

FOR-MET-LEU-PHE-PHE-OH is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS)[4][17][18]. This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The N-terminal formylation is a critical final step after the assembly of the peptide backbone.

-

Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the phenylalanine residue. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

-

Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for the subsequent amino acids in the sequence: Fmoc-Leu-OH and Fmoc-Met-OH.

-

N-terminal Formylation: After the final Fmoc deprotection of the N-terminal methionine, perform the formylation reaction. A common method involves using a pre-activated formic acid solution. This can be prepared by reacting formic acid with N,N'-dicyclohexylcarbodiimide (DCC) or by using a mixture of formic acid and isobutyl chloroformate with N-methylmorpholine (NMM)[19]. The formylating agent is then added to the resin-bound peptide and allowed to react.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)[4][17].

-

Purification and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized to obtain a white powder.

Diagram of the SPPS Workflow:

Caption: General workflow for the solid-phase peptide synthesis of FOR-MET-LEU-PHE-PHE-OH.

Characterization

The purity and identity of the synthesized peptide are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide[20][21]. The expected monoisotopic mass for C₃₀H₄₀N₄O₆S is approximately 584.27 Da.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule[5][6][22][23][24]. The spectra would show characteristic signals for the aromatic protons of the phenylalanine residues, the aliphatic protons of the leucine and methionine side chains, the peptide backbone protons, and the formyl proton.

Biological Activity and Mechanism of Action

FOR-MET-LEU-PHE-PHE-OH functions as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes[1][3][8][22][25][26]. The N-formyl group is crucial for its high-affinity binding to these receptors[3].

Interaction with Formyl Peptide Receptors

There are three known human FPRs: FPR1, FPR2, and FPR3. FOR-MET-LEU-PHE-PHE-OH, similar to fMLF, is expected to be a high-affinity agonist for FPR1[3][8][25][26]. The binding of the peptide to FPR1 initiates a cascade of intracellular signaling events, including the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of mitogen-activated protein kinases (MAPKs), and the production of reactive oxygen species (ROS)[19][25][27].

Diagram of the FPR1 Signaling Pathway:

Caption: Simplified signaling pathway initiated by the binding of FOR-MET-LEU-PHE-PHE-OH to FPR1.

Quantitative Biological Activity

The biological activity of N-formylated peptides is typically quantified through binding and functional assays. Data for the closely related fMLF provide a strong indication of the expected potency of FOR-MET-LEU-PHE-PHE-OH.

| Assay | Receptor | Cell Type | Potency (EC₅₀/IC₅₀/Kᵢ) | Source |

| Receptor Binding | FPR1 | Human Neutrophils | Kᵢ ~ 1.6 nM | [25] |

| Calcium Mobilization | FPR1 | Human Neutrophils | EC₅₀ ~ 0.1 - 10 nM | [22][26] |

| Chemotaxis | FPR1 | Human Neutrophils | EC₅₀ ~ 0.1 - 1 nM | [1][2] |

| Superoxide Production | FPR1 | Human Neutrophils | EC₅₀ ~ 1 - 10 nM | [11] |

Experimental Protocols for Biological Assays

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Chamber Setup: Place a polycarbonate membrane (typically with 3-5 µm pores) in a Boyden chamber, separating the upper and lower wells.

-

Chemoattractant Gradient: Add a solution of FOR-MET-LEU-PHE-PHE-OH at various concentrations to the lower wells. A buffer control is used for baseline migration.

-

Cell Seeding: Add the isolated neutrophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ atmosphere for 30-60 minutes to allow for cell migration.

-

Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per high-power field using a microscope. The results are often expressed as a chemotactic index (fold increase in migration over the buffer control)[1][2][3].

-

Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Fluorescence Measurement: Place the dye-loaded cells in a fluorometer or a plate reader capable of kinetic fluorescence measurements.

-

Peptide Stimulation: Establish a baseline fluorescence reading, and then add FOR-MET-LEU-PHE-PHE-OH at various concentrations to stimulate the cells.

-

Data Analysis: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration. The peak fluorescence response is used to generate dose-response curves and calculate the EC₅₀ value[25][26][27].

Conclusion

FOR-MET-LEU-PHE-PHE-OH is a synthetic pentapeptide with a well-defined structure and significant biological activity as a chemoattractant for immune cells. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols, and its purity and identity can be confirmed by mass spectrometry and NMR. As a potent agonist of FPR1, this peptide serves as a valuable tool for studying the mechanisms of innate immunity and inflammation. Further research into this and related N-formylated peptides may lead to the development of novel therapeutic agents for modulating inflammatory responses in various diseases.

References

-

Chen, K., et al. (2020). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. International Journal of Molecular Sciences, 21(12), 4479. [Link]

-

PubChem. (n.d.). N-formyl-methionyl-leucyl-phenylalanyl-phenylalanine. National Center for Biotechnology Information. [Link]

- Cundell, D. R., et al. (1995). The effect of defined lipopolysaccharide core defects on the action of bactericidal/permeability-increasing protein in vitro and in vivo. Journal of Biological Chemistry, 270(28), 16767-16774.

- Gantner, F., et al. (1992). A new flow cytometric assay for the measurement of intracellular H2O2 production. Journal of Immunological Methods, 151(1-2), 203-210.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.

- He, H. Q., et al. (2013). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.

- Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis. New methods for evaluation, and demonstration of a cell-derived chemotactic factor. The Journal of experimental medicine, 137(2), 387-410.

- Prossnitz, E. R., & Ye, R. D. (2005). The N-formyl peptide receptors: a model for G protein-coupled receptor activation and signaling. Pharmacological reviews, 57(4), 531-546.

- Ye, R. D., et al. (2009). The N-formyl peptide receptors. Annual review of immunology, 27, 257-281.

- De, P. M., et al. (2000). Formyl peptide receptor-like 1 is a receptor for the lipid mediator lipoxin A4 and the amyloid beta peptide. FASEB journal, 14(11), 1495-1504.

-

Peptide Sciences. (2023). Peptide Solubility. [Link]

- Toke, O., et al. (2004). Conformational analysis of uniformly 13C-labeled peptides by rotationally selected 13Cα–13CH3 double-quantum solid-state NMR. Journal of the American Chemical Society, 126(41), 13248-13249.

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

-

GenScript. (n.d.). Peptide Solubility Guidelines. [Link]

- Kozlowski, L. P. (2016). Proteome-pI: proteome isoelectric point database. Nucleic acids research, 45(D1), D1112-D1116.

- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711.

- Grieco, P., et al. (1993). Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. Journal of medicinal chemistry, 36(19), 2933-2938.

-

Khan Academy. (n.d.). Isoelectric focusing. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. [Link]

-

Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

-

Wikipedia. (n.d.). Peptide mass fingerprinting. [Link]

- Skvortsov, V. S., et al. (2021). The Prediction of the Isoelectric Point Value of Peptides and Proteins with a Wide Range of Chemical Modifications. Biomedical Chemistry: Research and Methods, 4(4), e00161.

- Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.

- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.

- Oldfield, E. (2002). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society, 124(15), 3849-3863.

Sources

- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. mi.fu-berlin.de [mi.fu-berlin.de]

- 8. peptidesciences.com [peptidesciences.com]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. bachem.com [bachem.com]

- 12. Proteome-pI: proteome isoelectric point database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. Isoelectric Point Estimation, Amino Acid Sequence and Algorithms [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bu.edu [bu.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

- 20. research.cbc.osu.edu [research.cbc.osu.edu]

- 21. Peptide mass fingerprinting - Wikipedia [en.wikipedia.org]

- 22. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 24. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to FOR-MET-LEU-PHE-PHE-OH: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Methionyl-Leucyl-Phenylalanyl-Phenylalanine (FOR-MET-LEU-PHE-PHE-OH), hereafter referred to as fMLFF, is a synthetic pentapeptide that has garnered interest in the field of immunology and inflammation research. As an analogue of the well-characterized bacterial chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF), fMLFF serves as a valuable molecular tool for investigating the intricate signaling pathways of the innate immune system. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, characterization, and biological activity of fMLFF, offering field-proven insights and detailed protocols for researchers in drug development and cellular biology.

N-formylated peptides, such as fMLFF, mimic the N-termini of bacterial and mitochondrial proteins, which are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the host's innate immune system. This recognition is primarily mediated by a class of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs), which are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages. The binding of these peptides to FPRs triggers a cascade of intracellular signaling events, leading to a pro-inflammatory response characterized by chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial for host defense.[1]

This guide will delve into the specifics of fMLFF, providing a robust framework for its synthesis and application in experimental settings.

Chemical Properties of FOR-MET-LEU-PHE-PHE-OH

A thorough understanding of the chemical properties of fMLFF is paramount for its effective handling, storage, and application in research.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | PubChem |

| Molecular Formula | C30H40N4O6S | [2] |

| Molecular Weight | 584.73 g/mol | [2] |

| CAS Number | 80180-63-8 | [2] |

| Appearance | White to off-white powder | Inferred from similar peptides |

| Solubility | Given the hydrophobic nature of the two phenylalanine residues, fMLFF is expected to have limited solubility in aqueous solutions. It is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] | Inferred from general peptide solubility guidelines |

| Stability | Lyophilized peptides are generally stable when stored at -20°C or lower, protected from moisture. In solution, stability is variable and depends on the solvent and storage temperature. The methionine residue is susceptible to oxidation to methionine sulfoxide, which can alter biological activity.[4][5][6][7] It is recommended to use fresh solutions and store them at -80°C for short periods. | Inferred from general peptide stability guidelines |

Synthesis of FOR-MET-LEU-PHE-PHE-OH

The synthesis of fMLFF is most efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, with the ease of purification by simple filtration and washing steps.

Rationale for SPPS and Fmoc Chemistry

SPPS is the preferred method for peptide synthesis due to its efficiency, the ability to drive reactions to completion using excess reagents, and the simplification of purification procedures.[8] Fmoc chemistry is favored over other methods, such as Boc chemistry, due to the milder conditions required for the removal of the Nα-protecting group (a weak base, typically piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step.

dot

Caption: Solid-Phase Peptide Synthesis Workflow for fMLFF.

Detailed Synthesis Protocol

This protocol is based on established Fmoc-SPPS procedures and can be adapted for manual or automated synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-Phe-OH

-

Fmoc-Leu-OH

-

Fmoc-Met-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure or HBTU and N,N-Diisopropylethylamine (DIPEA) as coupling reagents

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Formic acid

-

Acetic anhydride

-

Pyridine

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Phe): Activate Fmoc-Phe-OH (3 equivalents) with DIC/OxymaPure or HBTU/DIPEA in DMF and couple to the deprotected resin for 1-2 hours. Monitor the coupling reaction using a ninhydrin test. Wash the resin.

-

Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Leu-OH, and Fmoc-Met-OH.

-

N-terminal Formylation: After the final Fmoc deprotection, wash the resin-bound peptide. Prepare a formylating mixture of formic acid, acetic anhydride, and pyridine in DMF. Add this mixture to the resin and react for 2-4 hours at room temperature.[5][8] This on-resin formylation is a critical step to introduce the N-formyl group that is essential for biological activity.

-

Cleavage and Deprotection: Wash the formylated peptide-resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours. The TIS in the cocktail acts as a scavenger to prevent side reactions.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Lyophilize the crude peptide to obtain a white powder.

Purification and Characterization

The crude fMLFF peptide requires purification to remove truncated sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

RP-HPLC Purification Protocol

Given the hydrophobicity of fMLFF, a C18 column is suitable for purification.

Materials:

-

Crude lyophilized fMLFF

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Preparative C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or a mixture of Solvent A and B.

-

Chromatography: Inject the dissolved peptide onto the C18 column equilibrated with a low percentage of Solvent B. Elute the peptide using a linear gradient of increasing Solvent B concentration. The hydrophobic nature of fMLFF will require a relatively high concentration of acetonitrile for elution.

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified fMLFF peptide.

dot

Caption: RP-HPLC Purification Workflow for fMLFF.

Characterization Techniques

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified fMLFF. The expected monoisotopic mass for [M+H]+ is 585.2744. Tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the peptide and assess its purity. The spectra will be complex due to the number of protons and carbons, but key signals, such as those from the formyl proton and the aromatic protons of the phenylalanine residues, can be identified.[9][10]

Biological Activity and Mechanism of Action

fMLFF exerts its biological effects by acting as an agonist for the formyl peptide receptors (FPRs). There are three members of this receptor family in humans: FPR1, FPR2, and FPR3.

-

FPR1: This is the high-affinity receptor for fMLF and is considered the classical formyl peptide receptor. It is highly expressed on neutrophils and is a potent mediator of chemotaxis and other pro-inflammatory responses.[1]

-

FPR2/ALX: This receptor has a lower affinity for fMLF but binds to a wider range of ligands, including both pro-inflammatory and anti-inflammatory molecules.[1]

-

FPR3: The function of this receptor is less well-characterized, but it is not thought to be a primary receptor for N-formylated peptides.[11]

A study has shown that fMLFF can compete with a fluorescent probe for binding to FPR1, confirming its interaction with this receptor.[1]

dot

Caption: Simplified FPR1 Signaling Pathway Activated by fMLFF.

In Vitro Assays for Biological Activity

To quantify the biological activity of synthesized fMLFF, several in vitro assays can be performed:

-

Receptor Binding Assays: Competitive binding assays using radiolabeled or fluorescently labeled fMLF can be used to determine the binding affinity (Ki or IC50) of fMLFF for FPR1 and FPR2.

-

Calcium Mobilization Assay: Activation of FPRs leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes. The potency (EC50) of fMLFF in inducing calcium flux can be determined.

-

Chemotaxis Assay: The ability of fMLFF to induce directional migration of neutrophils or other FPR-expressing cells can be assessed using a Boyden chamber or other microfluidic devices. The chemotactic potency (EC50) can be calculated.[12]

-

Superoxide Anion Production Assay: The production of reactive oxygen species (ROS) can be measured using assays such as the cytochrome c reduction assay.

Conclusion

FOR-MET-LEU-PHE-PHE-OH is a valuable research tool for studying the intricate mechanisms of the innate immune response mediated by formyl peptide receptors. Its synthesis via solid-phase peptide synthesis is well-established, and its biological activity can be thoroughly characterized using a variety of in vitro assays. This guide provides a comprehensive framework for the synthesis, purification, characterization, and application of fMLFF, empowering researchers to utilize this potent chemotactic peptide in their investigations of inflammation, host defense, and related pathological conditions.

References

-

Goodman, M., et al. (1971). Conformational transition in oligopeptides: an NMR spectroscopic study. Proceedings of the National Academy of Sciences, 68(8), 1767-1772. Available at: [Link]

-

Houée-Levin, C., et al. (n.d.). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. ResearchGate. Available at: [Link]

-

Goodman, M., et al. (1971). Conformational Transition in Oligopeptides: An NMR Spectroscopic Study. Proceedings of the National Academy of Sciences of the United States of America, 68(8), 1767-1772. Available at: [Link]

-

Kokollari, A., et al. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. Available at: [Link]

-

Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. Chembiochem, 24(22), e202300571. Available at: [Link]

-

Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. Available at: [Link]

-

Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]

-

Snyderman, R., & Fudman, E. J. (1980). Demonstration of a Chemotactic Factor Receptor on Macrophages. The Journal of Immunology, 124(6), 2754-2757. Available at: [Link]

-

Weinberg, J. B., et al. (1981). N-formylmethionyl-leucyl-[3H]phenylalanine Binding, Superoxide Release, and Chemotactic Responses of Human Blood Monocytes That Repopulate the Circulation During Leukapheresis. Blood, 58(4), 749-756. Available at: [Link]

-

Kim, G., & Gladyshev, V. N. (2007). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(11), 1579-1583. Available at: [Link]

-

He, H. Q., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 5242. Available at: [Link]

-

Walter, M. H., et al. (1980). Membrane activity and topography of F-Met-Leu-Phe-Treated polymorphonuclear leukocytes. Acute and sustained responses to chemotactic peptide. The Journal of Cell Biology, 86(2), 432-441. Available at: [Link]

-

Kemp, A. G., et al. (2022). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Chemical Science, 13(34), 10076-10082. Available at: [Link]

-

Chaplinski, T. J., et al. (1986). Failure of F-Met-Leu-Phe to induce chemotaxis in differentiated promyelocytic (HL-60) leukemia cells. Journal of Leukocyte Biology, 40(4), 415-426. Available at: [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. Available at: [Link]

-

Stanciu, L. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2261. Available at: [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. Available at: [Link]

-

Rabiet, M. J., et al. (2007). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. The Journal of Biological Chemistry, 282(18), 13554-13563. Available at: [Link]

-

Honda, S. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Available at: [Link]

-

Zecchini, G. P., et al. (1993). Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. Journal of Medicinal Chemistry, 36(12), 1679-1685. Available at: [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Available at: [Link]

-

Onsum, M. D., et al. (2016). Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils. Science Signaling, 9(457), ra120. Available at: [Link]

-

Wagner, T., et al. (2018). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 13(4), 1054-1061. Available at: [Link]

-

Chemlyte Solutions Co., Ltd. (n.d.). Buy FOR-MET-LEU-PHE-PHE-OH Industrial Grade. Available at: [Link]

-

Ye, R. D., et al. (2009). Regulation of inflammation by members of the formyl-peptide receptor family. Drug Discovery Today: Disease Mechanisms, 6(4), e123-e129. Available at: [Link]

-

Wang, Y., et al. (2015). Glia maturation factor-γ mediates neutrophil chemotaxis. Journal of Leukocyte Biology, 97(1), 115-124. Available at: [Link]

-

Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. Journal of Chromatography A, 1097(1-2), 54-58. Available at: [Link]

-

Nanamori, M., et al. (2012). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. PLoS ONE, 7(1), e29853. Available at: [Link]

-

Schwartz, S. J., & von Elbe, J. H. (2011). Reverse-phase HPLC analysis and purification of small molecules. Current Protocols in Food Analytical Chemistry, E3.3.1-E3.3.12. Available at: [Link]

-

Onsum, M. D., et al. (2016). Chemoattractant concentration-dependent tuning of ERK signaling dynamics in migrating neutrophils. Science Signaling, 9(457), ra120. Available at: [Link]

-

He, H. Q., et al. (2022). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. ResearchGate. Available at: [Link]

-

Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172-1184. Available at: [Link]

-

Edwards, S. W., et al. (2001). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. Immunology, 104(3), 283-290. Available at: [Link]

-

Dolan, J. W. (2003). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC North America, 21(3), 234-240. Available at: [Link]

-

Harvard Apparatus. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

-

De Spiegeleer, B., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 235-240. Available at: [Link]

-

Kim, D., & Wu, M. (2014). Neutrophil Chemotaxis within a Competing Gradient of Chemoattractants. Annals of Biomedical Engineering, 42(1), 1-10. Available at: [Link]

-

Bairi, P., et al. (2013). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. RSC Advances, 3(45), 23501-23507. Available at: [Link]

Sources

- 1. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylmethionine Leucyl-Phenylalanine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]

- 6. biotage.com [biotage.com]

- 7. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AID 724 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Dose Response Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glia maturation factor-γ mediates neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Sensing Danger Through Ancient Signals

An In-depth Technical Guide to the Mechanism of Action of N-Formyl Peptides

In the intricate landscape of the innate immune system, the ability to rapidly detect and respond to both microbial invasion and host tissue damage is paramount. N-formyl peptides represent a fundamental class of molecules that serve as potent chemoattractants, guiding immune cells to sites of injury or infection.[1] These peptides are characterized by an N-terminal methionine residue that is post-translationally formylated. This molecular signature is a hallmark of protein synthesis in prokaryotes (bacteria) and in eukaryotic organelles of endosymbiotic origin—mitochondria.[1][2]

Consequently, N-formyl peptides function as archetypal Pathogen-Associated Molecular Patterns (PAMPs) when released by bacteria, and as Damage-Associated Molecular Patterns (DAMPs) when released from damaged host cells and their mitochondria.[1][3][4] The immune system has evolved a specialized family of receptors to recognize these signals: the N-Formyl Peptide Receptors (FPRs).[2][5][6] Initially characterized for their role in mediating chemotaxis in phagocytes, it is now clear that FPRs are multifaceted receptors involved in a wide array of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.[2][5][6]

This guide provides a comprehensive technical overview of the mechanism of action of N-formyl peptides, detailing the receptor family, the intricate downstream signaling cascades, and the key cellular responses they orchestrate. We will also explore the experimental methodologies used to study these pathways, offering a resource for researchers, scientists, and drug development professionals in the field.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of the Innate Response

The actions of N-formyl peptides are mediated by a small subfamily of G protein-coupled receptors (GPCRs), also known as seven-transmembrane domain receptors.[5][7] In humans, this family consists of three members—FPR1, FPR2, and FPR3—encoded by genes clustered on chromosome 19.[5][8] While originally thought to be restricted to phagocytic leukocytes, FPRs are now known to be expressed on a wide variety of hematopoietic and non-hematopoietic cells, including epithelial cells, endothelial cells, neurons, and even cancer cells, highlighting their broad biological significance.[2][5]

| Receptor | Alternative Names | Prototypical Ligand(s) | fMLF Affinity | Key Functions & Notes |

| FPR1 | FPR | N-formyl-methionyl-leucyl-phenylalanine (fMLF) | High (Kd ~1-3 nM)[9][10] | Potent mediator of pro-inflammatory responses: chemotaxis, ROS production, degranulation in neutrophils.[11][12] Plays a key role in host defense against bacterial infection.[11] |

| FPR2 | ALX, FPRL1 | Lipoxin A4 (LXA4), Annexin A1 (AnxA1), Serum Amyloid A (SAA), Amyloid-β 42 (Aβ42) | Low (Kd >100x higher than FPR1)[9] | A highly promiscuous and dual-function receptor. Can mediate both pro-inflammatory (via SAA, Aβ42) and pro-resolving/anti-inflammatory signals (via LXA4, AnxA1).[2][3][13] Implicated in the resolution of inflammation.[3] |

| FPR3 | FPRL2 | F2L (a peptide from heme-binding protein) | Relatively insensitive to fMLF | The least characterized member. Expressed on monocytes and dendritic cells but not neutrophils.[4][14] Binds Annexin A1 and is thought to have anti-inflammatory and pro-resolving functions.[5] |

Ligand-Receptor Interaction: A Symphony of Biased Agonism

While named for their affinity to N-formyl peptides, the FPR family is characterized by its remarkable promiscuity, binding a wide variety of structurally diverse ligands.[2] This includes not only formylated peptides of bacterial and mitochondrial origin but also host-derived anti-inflammatory lipids (Lipoxin A4), proteins (Annexin A1), and peptides generated during disease states (Serum Amyloid A, Amyloid-β).[2][3]

This ligand diversity is central to the concept of biased agonism . This principle dictates that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations.[5] These distinct conformations can preferentially engage different downstream signaling pathways, leading to varied and even opposing cellular outcomes.[5] For example, at the FPR2 receptor, Serum Amyloid A (SAA) acts as a pro-inflammatory agonist, while Annexin A1 and Lipoxin A4 trigger anti-inflammatory and pro-resolving signals.[3]

Furthermore, the cellular response is also exquisitely sensitive to ligand concentration and exposure time.[5] The classic FPR1 agonist, fMLF, induces neutrophil chemotaxis at low (pM to nM) concentrations, but at higher (nM to µM) concentrations, it suppresses migration and potently stimulates degranulation and the production of reactive oxygen species (ROS).[15] This switch is believed to be caused by concentration-dependent changes in the FPR1 conformation, which in turn leads to biased signaling.[15]

Core Signaling Pathways: Translating Ligand Binding into Cellular Action

Upon agonist binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events. As members of the GPCR superfamily, their signals are primarily transduced through heterotrimeric G proteins, predominantly the Gαi class, which is sensitive to pertussis toxin.[10]

The activation sequence can be summarized as follows:

-

G Protein Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαi subunit, causing the dissociation of the Gαi-GTP and Gβγ subunits.[7] Both subunits are active signaling molecules.

-

Gβγ-Mediated Signaling: The liberated Gβγ dimer activates Phospholipase Cβ (PLCβ).[2]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11]

-

Calcium Mobilization and PKC Activation: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[8][11] The resulting increase in intracellular Ca²⁺, along with DAG, activates isoforms of Protein Kinase C (PKC).[11]

-

Downstream Kinase Cascades: The initial G protein activation also triggers several parallel kinase cascades, including:

-

Mitogen-Activated Protein Kinases (MAPKs): FPR activation leads to the robust phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1][11] These pathways are critical for regulating gene expression, cell proliferation, and cytokine production.

-

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is activated and leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is crucial for activating downstream effectors like Akt and for regulating cell polarization during chemotaxis.[11]

-

Rho Family GTPases: Small GTPases like Rac and Rho are activated downstream of G protein signaling.[7] Rac is essential for the assembly of the NADPH oxidase complex and for lamellipodia formation during cell migration, while Rho is involved in stress fiber formation and adhesion.[2][7]

-

Orchestrated Cellular Responses

The activation of these intricate signaling networks culminates in a suite of powerful cellular responses designed to combat pathogens and respond to tissue injury.

Chemotaxis

Chemotaxis, the directed migration of a cell along a chemical gradient, is a hallmark response to N-formyl peptides.[12] This process requires the spatial and temporal coordination of signaling pathways that control the actin cytoskeleton. Activation of PI3K and Rac GTPases at the leading edge of the cell promotes the formation of actin-rich protrusions (lamellipodia), while Rho activity at the trailing edge facilitates retraction, propelling the cell towards the source of the chemoattractant.[2][7]

Reactive Oxygen Species (ROS) Production

Upon arrival at the inflammatory site, phagocytes like neutrophils unleash a "respiratory burst," producing a massive amount of ROS to kill invading microbes.[12][16] FPR activation is a potent trigger for this process.[17] The signaling cascade, particularly through Rac GTPase and ERK1/2, leads to the assembly and activation of the multi-subunit NADPH oxidase enzyme complex at the phagosomal or plasma membrane.[2][17] Rac-GTP directly binds to the p67phox subunit, a crucial step for activating the complex to produce superoxide.[2][17]

Degranulation and Phagocytosis

FPR stimulation also triggers the release of potent antimicrobial proteins and proteases stored within neutrophil granules (degranulation) and enhances the cell's ability to engulf pathogens (phagocytosis).[12][18] The sharp rise in intracellular calcium is a key signal for the fusion of these granules with the plasma membrane or phagosome.[11]

Regulation, Desensitization, and Signal Termination

To prevent excessive inflammation and host tissue damage, FPR signaling is tightly regulated. Like most GPCRs, prolonged agonist exposure leads to desensitization and internalization.[2] This process is primarily mediated by G protein-coupled receptor kinases (GRKs), which phosphorylate the agonist-occupied receptor. This phosphorylation creates a binding site for β-arrestin proteins, which uncouple the receptor from its G protein, terminating the primary signal.[2][13] β-arrestins also act as scaffolds for internalization machinery, leading to the removal of the receptor from the cell surface via endocytosis.[2][7]

Key Experimental Protocols

Studying the FPR signaling axis requires robust and validated experimental methods. Below are step-by-step protocols for three fundamental assays used to characterize FPR function.

Protocol 1: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following receptor activation, a direct consequence of the PLC-IP3 pathway.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM). The dye's fluorescence intensity or emission spectrum changes upon binding to free calcium. This change is measured over time using a fluorometric plate reader or flow cytometer.

Methodology:

-

Cell Preparation: Harvest cells (e.g., neutrophils, monocytes, or FPR-transfected cell lines) and resuspend in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1-5 x 10⁶ cells/mL.

-

Dye Loading: Add the calcium indicator dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) to the cell suspension. Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

Washing: Pellet the cells by centrifugation and wash twice with fresh buffer to remove extracellular dye.

-

Measurement: Resuspend the cells in buffer and place them in the measurement cuvette or plate of a fluorometer.

-

Baseline Reading: Record a stable baseline fluorescence signal for 30-60 seconds.

-

Agonist Stimulation: Add the N-formyl peptide agonist (e.g., fMLF) at the desired concentration and immediately continue recording the fluorescence signal for another 2-5 minutes.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading, or as the area under the curve.

Protocol 2: Chemotaxis Assay (Transwell System)

This assay quantifies the directed migration of cells through a porous membrane towards a chemoattractant.

Principle: A two-chamber system (Transwell insert) is used, where cells are placed in the upper chamber and the chemoattractant is placed in the lower chamber, separated by a microporous membrane. Cells migrate through the pores towards the chemoattractant gradient.

Methodology:

-

Setup: Place Transwell inserts (typically with 3-5 µm pores for neutrophils) into the wells of a 24-well plate.

-

Chemoattractant: Add buffer containing the N-formyl peptide agonist to the lower chamber. Add buffer alone to control wells.

-

Cell Seeding: Resuspend cells in buffer at a concentration of 1-2 x 10⁶ cells/mL and add a 100 µL aliquot to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Cell Collection & Lysis: After incubation, carefully remove the Transwell insert. Collect the migrated cells from the lower chamber. To quantify, lyse the cells and measure the activity of a cellular enzyme like myeloperoxidase (for neutrophils) or use a fluorescent DNA-binding dye (e.g., CyQUANT).

-

Data Analysis: Construct a dose-response curve by plotting the number of migrated cells (or the corresponding signal) against the log of the agonist concentration.

Protocol 3: ROS Production Assay

This assay measures the generation of ROS using a fluorescent probe.

Principle: Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are cell-permeable, non-fluorescent compounds.[17] Inside the cell, they are oxidized by ROS into the highly fluorescent rhodamine 123 or dichlorofluorescein (DCF), respectively. The increase in fluorescence is proportional to the amount of ROS produced.

Methodology:

-

Cell Preparation: Prepare a cell suspension (e.g., neutrophils) in a physiological buffer.

-

Dye Loading: Add DCFH-DA to the cells at a final concentration of 5-10 µM and incubate for 15-20 minutes at 37°C.

-

Washing: (Optional but recommended) Gently wash the cells to remove excess extracellular dye.

-

Plating: Aliquot the cell suspension into a 96-well microplate.

-

Stimulation: Add the N-formyl peptide agonist to the wells. Include a negative control (buffer only) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically over 30-90 minutes (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis: Calculate the rate of ROS production (slope of the kinetic curve) or the total ROS produced (endpoint fluorescence) after subtracting the background from unstimulated cells.

Conclusion and Future Directions

The mechanism of action of N-formyl peptides is a paradigm of innate immune sensing. Through the versatile FPR family, these ancient danger signals initiate potent, rapid, and highly directed cellular responses crucial for host defense. However, the system's complexity extends far beyond simple chemoattraction. The discovery of diverse endogenous ligands, the concept of biased agonism, and the dual pro-inflammatory and pro-resolving roles of receptors like FPR2 have opened new avenues of investigation.[3][5] This dual nature makes the FPR axis a compelling target for therapeutic intervention. Modulating FPR activity with specific agonists or antagonists holds promise for treating a wide range of conditions, from chronic inflammatory diseases and infections to cancer and neurodegeneration.[2][5][6] A deeper understanding of how specific ligands bias FPR signaling will be critical for designing next-generation therapeutics that can selectively promote inflammation resolution while dampening pathological inflammatory responses.

References

-

Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

-

Migeotte, I., Communi, D., & Parmentier, M. (2006). The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

Gao, J. L., Lee, E. J., & Murphy, P. M. (1999). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of Experimental Medicine. [Link]

-

Montuori, N., & Napolitano, F. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]

-

Wikipedia. (n.d.). Formyl peptide receptor. Wikipedia. [Link]

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., Serhan, C. N., & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]

-

He, H. Q., & Ye, R. D. (2017). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Acta Pharmacologica Sinica. [Link]

-

Napolitano, F., & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers. [Link]

-

D'Acquisto, F., & Perretti, M. (2008). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology. [Link]

-

Sica, M., Cicala, C., & Montuori, N. (2018). N-Formyl Peptide Receptors Induce Radical Oxygen Production in Fibroblasts Derived From Systemic Sclerosis by Interacting With a Cleaved Form of Urokinase Receptor. Frontiers in Immunology. [Link]

-

Migeotte, I., & Communi, D. (2006). G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma. Current Molecular Medicine. [Link]

-

ResearchGate. (n.d.). Potential mechanisms of FPR2/ALX mediated responses induced by various ligands. ResearchGate. [Link]

-

Cooray, S. N., Gobbetti, T., Montero-Melendez, T., McArthur, S., Thompson, D., Clark, A. J., Flower, R. J., & Perretti, M. (2013). Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses. Proceedings of the National Academy of Sciences. [Link]

-

Fu, H., & Dahlgren, C. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]

-

Fredman, G., & Ozcan, L. (2019). Novel Role for the AnxA1-Fpr2/ALX Signaling Axis as a Key Regulator of Platelet Function to Promote Resolution of Inflammation. Circulation. [Link]

-

de Farias, J. H. C., & de Oliveira, A. C. S. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]

-

Liu, M., Chen, K., & Huang, J. (2022). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology. [Link]

-

Dorward, D. A., & Lucas, C. D. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

-

Yu, Y., & Ye, R. D. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 9. rupress.org [rupress.org]

- 10. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition | MDPI [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Formyl Peptide Receptors Induce Radical Oxygen Production in Fibroblasts Derived From Systemic Sclerosis by Interacting With a Cleaved Form of Urokinase Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

A-Z Guide to Quantifying FOR-MET-LEU-PHE-PHE-OH Receptor Binding Affinity

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-formylated peptides, released by bacteria or damaged mitochondria, are potent chemoattractants that play a critical role in orchestrating the innate immune response. The synthetic pentapeptide, N-formyl-methionyl-leucyl-phenylalanyl-phenylalanine (FOR-MET-LEU-PHE-PHE-OH), belongs to this class of molecules. Its biological activity is mediated through high-affinity binding to a specific class of G-protein coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). Understanding the binding affinity of this peptide is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting inflammatory diseases. This guide provides a comprehensive, technically-grounded framework for quantifying the receptor binding affinity of FOR-MET-LEU-PHE-PHE-OH, focusing on the gold-standard competitive radioligand binding assay. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol, and explore the downstream signaling consequences of receptor engagement.

The Biological Target: Formyl Peptide Receptor 1 (FPR1)

The primary physiological target for small N-formylated peptides is the Formyl Peptide Receptor 1 (FPR1), a classical chemoattractant receptor belonging to the GPCR superfamily.[1][2][3]

-

Expression and Function: FPR1 is predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[2][3] Upon binding to ligands like FOR-MET-LEU-PHE-PHE-OH, FPR1 initiates a signaling cascade that directs these immune cells to sites of infection or tissue injury, a process known as chemotaxis, and stimulates effector functions like degranulation and the production of reactive oxygen species (ROS) to eliminate pathogens.[3][4][5]

-

Ligand Recognition: FPR1 recognizes the N-formylmethionine moiety, a hallmark of prokaryotic protein synthesis, making it a key pattern recognition receptor (PRR) in the innate immune system.[6][7][8] The prototypical agonist for FPR1 is the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF), which binds with high affinity (nanomolar range).[6][9][10] The pentapeptide FOR-MET-LEU-PHE-PHE-OH is an analog of fMLP and is expected to bind to the same site on FPR1.

Quantifying Binding Affinity: The Competitive Radioligand Binding Assay

To determine the affinity of an unlabeled compound (the "competitor," in this case, FOR-MET-LEU-PHE-PHE-OH) for a receptor, the competitive binding assay is the most robust and widely used method.[11][12][13]

The Core Principle

The assay measures the ability of our unlabeled peptide of interest to compete with a radiolabeled ligand (a "tracer" with known high affinity for the receptor) for binding to FPR1.

-

The Experiment: A fixed concentration of a radioligand (e.g., [³H]fMLP) is incubated with a source of FPR1 receptor (typically cell membranes) in the presence of increasing concentrations of the unlabeled competitor (FOR-MET-LEU-PHE-PHE-OH).

-

The Outcome: As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes.

-

The Analysis: The data are plotted as radioactivity bound versus the log of the competitor concentration, generating a sigmoidal dose-response curve. From this curve, we determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[14]

From IC50 to Ki: A Measure of True Affinity

The IC50 value is experimentally dependent on the concentration and affinity of the radioligand used.[15] To determine an absolute affinity constant for our competitor, the inhibition constant (Ki) , we use the Cheng-Prusoff equation .[15][16] The Ki represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present, making it a true measure of affinity that can be compared across different experiments.[15]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50: The experimentally determined concentration of competitor that inhibits 50% of specific radioligand binding.

-

[L]: The concentration of the radioligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment.[11]

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for determining the Ki of FOR-MET-LEU-PHE-PHE-OH for FPR1.

Materials:

-

Receptor Source: Crude membrane preparations from a cell line stably expressing human FPR1 (e.g., U937 or RBL cells).[17]

-

Radioligand: [³H]N-formyl-Met-Leu-Phe ([³H]fMLP), specific activity >40 Ci/mmol.

-

Competitor: FOR-MET-LEU-PHE-PHE-OH, high purity.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Fluid: Ecolume or similar.

-

Instrumentation: Microplate scintillation counter.

Procedure:

-

Reagent Preparation:

-

Thaw FPR1 membranes on ice and dilute in assay buffer to a final concentration of 5-20 µg protein per well. This concentration should be optimized in advance to yield a robust signal-to-noise ratio.

-

Prepare a 2X working solution of [³H]fMLP in assay buffer. The final concentration should be at or below the Kd value (typically 1-2 nM for FPR1) to ensure assay sensitivity.[10]

-

Prepare a serial dilution series of FOR-MET-LEU-PHE-PHE-OH in assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M. Also prepare a tube for "total binding" (no competitor) and "non-specific binding" (a high concentration, e.g., 10 µM, of unlabeled fMLP).

-

-

Assay Plate Setup (96-well format):

-

Add 50 µL of assay buffer to the "total binding" wells.

-

Add 50 µL of the appropriate FOR-MET-LEU-PHE-PHE-OH dilution to the competition wells.

-

Add 50 µL of 10 µM unlabeled fMLP to the "non-specific binding" (NSB) wells.

-

Add 50 µL of the diluted FPR1 membrane preparation to all wells.

-

Initiate the binding reaction by adding 100 µL of the 2X [³H]fMLP working solution to all wells. The final volume is 200 µL.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 4°C with gentle agitation. Low temperature is used to minimize receptor degradation and internalization.

-

-

Separation and Lysis:

-

Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine to reduce non-specific binding of the radioligand.

-

Rapidly aspirate the contents of each well onto the filter mat using a cell harvester.

-

Immediately wash each filter disc 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand. This step must be rapid to prevent dissociation of the bound ligand.

-

-

Quantification:

-

Dry the filter mat completely.

-

Add scintillation fluid to each filter disc.

-

Count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each competitor concentration, calculate the percent inhibition: % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB))).

-

Plot % Inhibition versus the logarithm of the competitor concentration.

-

Use non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Downstream Signaling of FPR1 Activation

Binding of an agonist like FOR-MET-LEU-PHE-PHE-OH to FPR1 induces a conformational change, leading to the activation of intracellular signaling cascades.[3] FPR1 primarily couples to the inhibitory G-protein, Gαi.[1][18]

Key Signaling Events:

-

G-Protein Dissociation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, causing it to dissociate from the Gβγ dimer.[3]

-

PLC Activation: The Gβγ subunit activates Phospholipase C (PLC).[7][18]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[7][19] This calcium influx is a critical signal for many downstream cellular responses.

-

MAPK Pathway: The signaling cascade also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is crucial for gene transcription and cell survival.[18][19]

Caption: Simplified FPR1 signaling cascade upon agonist binding.

Data Interpretation and Applications

Binding Affinity Profile

| Compound | Receptor | Typical Ki / Kd (nM) | Source |

| fMLP (N-formyl-Met-Leu-Phe) | Human FPR1 | ~1 - 10 | [10] |

| fMMYALF | Human FPR2 | Potent agonist | [18] |

| FOR-MET-LEU-PHE-PHE-OH | Human FPR1 | Expected to be in the low nM range | N/A |

This table serves as a reference. The precise Ki for the topic peptide must be determined experimentally using the protocol described.

The addition of a second Phenylalanine residue compared to the well-studied fMLP may influence binding affinity and selectivity between FPR family members. A higher affinity could translate to greater potency in functional assays (e.g., chemotaxis or calcium mobilization).

Applications in Drug Discovery and Research

-

Probing Receptor Function: As a potent agonist, FOR-MET-LEU-PHE-PHE-OH can be used as a tool compound to investigate the physiological and pathological roles of FPR1 in inflammatory models.

-

Developing Anti-Inflammatory Drugs: Understanding the binding characteristics of potent agonists is the first step in designing competitive antagonists. Such antagonists could block the pro-inflammatory signaling of FPR1 and have therapeutic potential in diseases characterized by excessive neutrophil infiltration, such as rheumatoid arthritis, sepsis, and ischemia-reperfusion injury.[1][19]

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence (e.g., substituting amino acids) and measuring the resulting changes in binding affinity, researchers can map the critical residues involved in the ligand-receptor interaction, guiding the design of more potent and selective molecules.[20]

Conclusion

Quantifying the receptor binding affinity of FOR-MET-LEU-PHE-PHE-OH is a critical step in understanding its biological function. The competitive radioligand binding assay represents a robust, quantitative method for determining its affinity (Ki) for its primary target, FPR1. This data, when integrated with functional assays and an understanding of the downstream signaling pathways, provides an indispensable foundation for both basic research into innate immunity and the development of novel therapeutics targeting FPR1-mediated inflammation.

References

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., Serhan, C. N., & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119–161. [Link]

-

Savin, C., & Cilibrizzi, A. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13, 976631. [Link]

-

Wikipedia. (2023). Formyl peptide receptor 1. [Link]

-

Wikipedia. (2023). Formyl peptide receptor. [Link]

-

Doric, Z., & Grip, O. (2021). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Cells, 10(7), 1636. [Link]

-

Prevete, N., & Liotti, F. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International journal of molecular sciences, 22(7), 3706. [Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. [Link]

-

Chen, K., & Le, Y. (2020). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Aging Neuroscience, 12, 597715. [Link]

-

Romano, M., & D'Angelo, C. (2018). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International journal of molecular sciences, 19(1), 123. [Link]

-

Omni Calculator. (2024). Cheng-Prusoff Equation Calculator. [Link]

-

Zhuang, Y., & Liu, J. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 2297. [Link]

-

Creative Biolabs. (n.d.). Formyl Peptide Receptor Family. [Link]

-

D'Agostino, G., & Sessa, M. (2019). Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. Journal of neuroinflammation, 16(1), 123. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Hulme, E. C. (2004). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 257, 23–52. [Link]

-

ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

-

Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(3), 149–156. [Link]

-

Edwards, J. V., & Cichon, M. K. (2012). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. Molecules (Basel, Switzerland), 17(10), 12151–12170. [Link]

-

Wikipedia. (2023). N-Formylmethionyl-leucyl-phenylalanine. [Link]

-

ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2. [Link]

-

GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. [Link]

-

Cai, J., & Wang, H. (2015). Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. ACS medicinal chemistry letters, 6(11), 1109–1114. [Link]

-

Gelzo, M., & Vellecco, V. (2022). Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. ACS pharmacology & translational science, 5(5), 331–337. [Link]

-

PubChem. (n.d.). AID 724 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Dose Response Assay. [Link]

-

He, H. Q., & Ye, R. D. (2017). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. Journal of immunology research, 2017, 8920459. [Link]

-

7TM Antibodies. (n.d.). Formylpeptide Receptor 1 Phosphorylation Assays. [Link]

-

Mills, J. S., & Jesaitis, A. J. (2000). Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. The Journal of biological chemistry, 275(50), 39012–39017. [Link]

Sources

- 1. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. 7tmantibodies.com [7tmantibodies.com]